Enhanced Lipophilicity (LogP) Relative to Non-Chlorinated and Mono-Chlorinated Benzimidazole Analogs
2,6-Dichloro-5-methyl-1H-1,3-benzodiazole exhibits a calculated LogP value of 3.18, which is significantly higher than that of unsubstituted benzimidazole (LogP ~1.3) and intermediate relative to mono-chlorinated analogs . This increased lipophilicity directly correlates with improved membrane permeability and blood-brain barrier penetration potential, a critical factor for CNS-targeted drug candidates [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.18 |
| Comparator Or Baseline | Unsubstituted benzimidazole (LogP ≈ 1.3); 2-chloro-5-methyl-1H-benzimidazole (LogP ≈ 2.5) |
| Quantified Difference | Target LogP is +1.88 vs unsubstituted benzimidazole and +0.68 vs the 2-chloro-5-methyl analog. |
| Conditions | Calculated using ChemSrc database algorithms based on molecular structure (in silico). |
Why This Matters
Higher LogP value indicates superior potential for passive membrane diffusion, making this compound a more promising scaffold for designing orally bioavailable or CNS-penetrant drugs compared to less lipophilic analogs.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Provides general context for LogP importance). View Source
